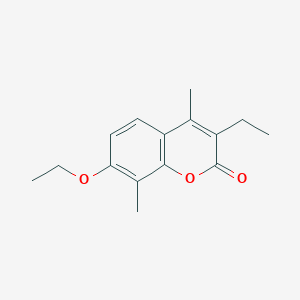![molecular formula C17H15NO6 B5819448 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid is an organic compound with the molecular formula C17H15NO6 and a molecular weight of 329.3041 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a phenoxy group, which is further substituted with a methoxy group and a nitrovinyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-(2-nitrovinyl)phenol with benzyl bromide in the presence of a base, followed by oxidation to form the benzoic acid derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrovinyl group can be reduced to an amine group under suitable conditions.
Scientific Research Applications
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid involves its interaction with specific molecular targets. The nitrovinyl group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering protein function. The phenoxy and benzoic acid moieties contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar compounds to 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid include:
2-methoxy-4-(2-nitrovinyl)phenol: Lacks the benzoic acid moiety.
4-(2-nitrovinyl)phenoxyacetic acid: Contains an acetic acid moiety instead of benzoic acid.
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}phenol: Lacks the carboxylic acid group. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-23-16-10-12(7-8-18(21)22)5-6-15(16)24-11-13-3-2-4-14(9-13)17(19)20/h2-10H,11H2,1H3,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYTXTFEYCNHIB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B5819372.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)
![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)

![[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 4-methoxy-3-nitrobenzoate](/img/structure/B5819390.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B5819412.png)
![N-[(4-CHLOROPHENYL)METHYL]-4-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B5819417.png)

![3-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)

![N-[(3-methylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B5819454.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
